molecular formula C14H10N2S3 B12493554 2-(methylsulfanyl)-5H-[1,3]thiazolo[4,5-b]phenothiazine

2-(methylsulfanyl)-5H-[1,3]thiazolo[4,5-b]phenothiazine

Cat. No.: B12493554
M. Wt: 302.4 g/mol
InChI Key: JAEAOLZTPUURLT-UHFFFAOYSA-N
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Description

2-(methylsulfanyl)-5H-[1,3]thiazolo[4,5-b]phenothiazine is a heterocyclic compound that belongs to the thiazole family Thiazoles are five-membered aromatic rings containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-5H-[1,3]thiazolo[4,5-b]phenothiazine typically involves the cyclization of appropriate thiazole derivatives. One common method involves the quaternization of 2-(methylsulfanyl)thiazoles using reagents such as TfOCH₂TMS in a medium like MeCN. This reaction leads to the formation of thiazolium salts, which can then undergo [3+2] cycloaddition reactions with acetylenedicarboxylic acid esters to form the desired bicyclic thiazole structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)-5H-[1,3]thiazolo[4,5-b]phenothiazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

2-(methylsulfanyl)-5H-[1,3]thiazolo[4,5-b]phenothiazine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-5H-[1,3]thiazolo[4,5-b]phenothiazine involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The specific pathways involved depend on the particular application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(methylsulfanyl)-5H-[1,3]thiazolo[4,5-b]phenothiazine is unique due to its specific substitution pattern and the presence of the methylsulfanyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and studying various chemical reactions.

Properties

Molecular Formula

C14H10N2S3

Molecular Weight

302.4 g/mol

IUPAC Name

2-methylsulfanyl-5H-[1,3]thiazolo[4,5-b]phenothiazine

InChI

InChI=1S/C14H10N2S3/c1-17-14-16-10-6-9-12(7-13(10)19-14)18-11-5-3-2-4-8(11)15-9/h2-7,15H,1H3

InChI Key

JAEAOLZTPUURLT-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=CC3=C(C=C2S1)SC4=CC=CC=C4N3

Origin of Product

United States

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